2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride
Description
Chemical Identity and Nomenclature
2-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a bromine atom at the 2-position and methoxy groups at the 3- and 4-positions of the phenyl ring. Its hydrochloride salt form enhances stability and solubility for research applications.
Systematic IUPAC Name :
(1R)-1-(2-bromo-3,4-dimethoxyphenyl)ethanamine hydrochloride (for the enantiomeric form), though the racemic mixture is more commonly referenced in synthetic studies.
Molecular Formula :
$$ \text{C}{10}\text{H}{14}\text{BrNO}_{2} \cdot \text{HCl} $$.
Key Identifiers :
- CAS Registry Number: 104113-73-7
- PubChem CID: 151318 (hydrochloride form), 820370 (free base)
- SMILES: COC1=C(C(=C(C=C1)CCN)Br)OC.Cl
- InChIKey: UHMSZPHIAIRIPP-UHFFFAOYSA-N
Synonyms :
- 6-Bromo-3,4-dimethoxyphenethylamine hydrochloride
- 2-Bromo-4,5-DMPEA hydrochloride
- BDMPEA hydrochloride
Structural Features :
The compound’s phenyl ring substitutions create distinct electronic and steric effects compared to other brominated phenethylamines. The 2-bromo group reduces symmetry, influencing crystallization behavior and intermolecular interactions.
Historical Context of Substituted Phenethylamine Derivatives
Substituted phenethylamines have been studied since the early 20th century, with initial interest in their psychoactive properties. The development of this compound emerged from broader investigations into halogenated derivatives for neurotransmitter modulation.
Key Milestones :
- 1950s–1970s : Synthesis of bromophenethylamines for serotonin receptor studies, leveraging halogenation to probe binding site interactions.
- 1980s–2000s : Advances in regioselective bromination enabled precise substitution patterns, facilitating comparative pharmacology.
- 2010s–Present : Use as analytical standards in mass spectrometry and chromatography for forensic identification of designer drugs.
Research Applications :
- Neuroscience : Structural analog of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), used to study serotonin receptor subtype selectivity.
- Organic Chemistry : Model compound for optimizing Ullmann coupling and reductive amination protocols.
Positional Isomerism in Brominated Dimethoxyphenyl Compounds
Positional isomerism profoundly impacts the physicochemical and biological properties of brominated dimethoxyphenethylamines. The 2-bromo-3,4-dimethoxy configuration distinguishes this compound from its 4-bromo-2,5-dimethoxy isomer (2C-B).
Structural Comparison :
Impact of Bromine Position :
- Electronic Effects : The 2-bromo group induces stronger electron-withdrawing effects, reducing electron density at the amine group compared to 4-bromo isomers.
- Crystallography : The ortho-substituted bromine creates steric hindrance, favoring monoclinic crystal systems in hydrochloride salts.
- Chromatographic Behavior : Reversed-phase HPLC separates isomers via retention time differences (e.g., 12.3 min vs. 14.7 min for 2C-B).
Synthetic Challenges :
Properties
IUPAC Name |
2-(2-bromo-3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2;/h3-4H,5-6,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJPAJDHLVOQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Br)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104113-73-7 | |
| Record name | 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 3,4-dimethoxyphenethylamine. The process can be summarized as follows:
Bromination: 3,4-dimethoxyphenethylamine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the 2-position of the phenyl ring.
Formation of Hydrochloride Salt: The resulting 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position undergoes substitution under specific conditions due to electron-donating methoxy groups activating the aromatic ring.
Key Findings :
-
Methoxy groups at 3,4-positions direct substitution to the 2-position (para to methoxy) .
-
Reactions require polar aprotic solvents (e.g., DMSO, DMF) and elevated temperatures (60–100°C) .
Amine Functional Group Reactivity
The primary amine participates in condensation and acylation reactions.
Schiff Base Formation
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, RT, 4 hr | N-benzylidene derivative | 78% | |
| 4-Nitrobenzaldehyde | Acetic acid catalyst, reflux | Nitro-substituted imine | 65% |
Acylation
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, DIPEA, 0°C → RT | N-acetylated derivative | 85% | |
| Benzoyl chloride | THF, NEt₃, RT, 2 hr | N-benzoylated compound | 72% |
Mechanistic Notes :
-
Amine protonation (as HCl salt) requires deprotonation with bases (e.g., DIPEA, NEt₃) prior to reaction .
-
Acylated products show enhanced stability in chromatographic purification .
Demethylation of Methoxy Groups
Methoxy groups undergo demethylation under strong acidic or oxidative conditions.
| Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|
| BBr₃ (3 eq), DCM, -78°C → RT | Dihydroxy intermediate | 3,4-OH | |
| HI (47%), reflux, 6 hr | Partial demethylation | Mixed |
Applications :
Redox Reactions
The amine group and aromatic system participate in redox processes.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation (Amine) | KMnO₄, H₂SO₄, 50°C | Nitroso derivative | |
| Reduction (Aromatic Br) | H₂, Pd/C, EtOH, 40 psi | Dehalogenated product |
Limitations :
Stability Under Varied Conditions
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1–5) | Preferred Reactions |
|---|---|---|
| Bromine (C2) | 5 | SNAr, cross-coupling |
| Amine (C1) | 4 | Acylation, imine formation |
| Methoxy (C3, C4) | 2 | Demethylation, directing effects |
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromo group and two methoxy groups attached to a phenyl ring, contributing to its chemical reactivity and biological activity. The molecular formula is with a molar mass of approximately 235.55 g/mol. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various experimental applications.
Scientific Research Applications
1. Medicinal Chemistry:
- Receptor Interactions: The compound has been studied for its potential interactions with various receptors, particularly the trace amine-associated receptor 1 (TAAR1). Research indicates that it may act as an agonist, influencing neurotransmitter systems related to mood and cognition .
- Antipsychotic Potential: In vivo studies have demonstrated that this compound exhibits efficacy in models related to schizophrenia, such as MK-801-induced hyperactivity in rodents, suggesting its potential as a therapeutic agent for psychotic disorders .
2. Organic Synthesis:
- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the bromine atom allows for substitution reactions, which can be utilized to create derivatives with varied biological activities.
- Functional Group Transformations: The compound can undergo various chemical transformations such as oxidation and reduction, enabling the formation of different functionalized compounds that may possess unique properties or activities.
3. Biological Studies:
- Enzyme Inhibition Studies: The compound has been utilized in studies assessing its ability to inhibit specific enzymes, which is crucial for understanding its potential therapeutic effects and mechanisms of action.
- Pharmacological Profiling: Its pharmacological profile is being investigated to explore its effects on serotonin receptors and other targets involved in neurological functions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and methoxy groups can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted phenethylamines. Below is a detailed comparison with structurally or functionally related compounds, supported by evidence:
Table 1: Structural and Functional Comparison
Key Findings from Research
Substitution Position and Receptor Binding : Bromine at position 2 (target compound) vs. position 4 () significantly impacts receptor interaction. For example, para-bromo substitution in related compounds shows reduced β-arrestin recruitment compared to ortho-substituted analogs, suggesting position-dependent signaling bias .
Electronic Effects : Methoxy groups (electron-donating) in the target compound stabilize π-π interactions with aromatic residues in receptor binding pockets, while nitro groups () disrupt such interactions due to electron withdrawal .
Pharmacokinetics : Bromine’s lipophilicity in the target compound likely enhances blood-brain barrier permeability compared to polar derivatives like dopamine HCl (–4) or nitro-substituted analogs ().
Structural Analogues in Drug Discovery : Compounds with benzodioxin rings (e.g., –10) exhibit rigidified structures but lack halogenation, reducing their utility in probing halogen-bonding interactions critical for receptor activation .
Biological Activity
2-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the presence of bromine and methoxy groups on a phenyl ring, suggest potential biological activities that merit thorough investigation.
The compound can be characterized by its molecular formula and a molecular weight of approximately 259.57 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The bromine atom and methoxy groups are known to influence the compound's binding affinity and selectivity towards biological targets. This interaction can lead to modulation of signaling pathways involved in various physiological processes.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of similar structural frameworks exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy substitutions have shown enhanced potency in inhibiting cancer cell growth. The following table summarizes findings related to the antiproliferative activity of structurally related compounds:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethan-1-amine | MDA-MB-435 | 0.229 | Tubulin polymerization inhibition |
| 2-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-amine | HL-60 | <1 | Apoptosis induction |
| 2-Bromo-4-methoxyacetophenone | U937 | 1.6 | Cell cycle arrest |
These results indicate that the compound may exhibit significant anticancer properties through mechanisms such as apoptosis induction and interference with cell cycle progression.
Receptor Binding Studies
In receptor binding assays, the compound has been shown to interact with neurotransmitter receptors, potentially affecting neurotransmission and offering insights into its psychoactive properties. The bromine atom's presence is thought to enhance receptor affinity compared to non-brominated analogs.
Study on Anticancer Activity
A study conducted on the effects of this compound on human leukemia cell lines (HL-60 and U937) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 100 nM. Flow cytometry analysis indicated that the compound induced apoptosis in these cells, highlighting its potential as a therapeutic agent in leukemia treatment.
Neuropharmacological Assessment
In a neuropharmacological context, the compound was evaluated for its effects on serotonin receptors. Preliminary results suggested that it could act as a partial agonist at certain serotonin receptor subtypes, which may contribute to its psychoactive effects observed in behavioral studies.
Q & A
Q. What techniques are recommended for resolving racemic mixtures of this compound?
- Chiral Separation :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives.
- Enzymatic Resolution : Lipase-catalyzed acylations to selectively modify one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
